Naphthol AS-BI beta-D-galactopyranoside

Histochemistry Lysosomal Enzymes Acid β-Galactosidase

Standard β-gal substrates like X-Gal fail in acid β-galactosidase histochemistry-they detect neutral isoforms and diffuse, losing spatial data. Naphthol AS-BI β-D-galactopyranoside solves this with isoform specificity for lysosomal acid β-galactosidase (optimal pH ~4.0-4.5). Key advantages: • Insoluble, precipitating chromogen enables high-resolution subcellular localization • Lower hydrolysis rate allows extended incubation without overstaining • ≥98% HPLC purity ensures batch-to-batch reproducibility for histochemical protocols

Molecular Formula C24H24BrNO8
Molecular Weight 534.4 g/mol
CAS No. 51349-63-4
Cat. No. B1216424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaphthol AS-BI beta-D-galactopyranoside
CAS51349-63-4
Synonymsnaphthol AS-BI beta-galactopyranoside
Molecular FormulaC24H24BrNO8
Molecular Weight534.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C24H24BrNO8/c1-32-17-5-3-2-4-16(17)26-23(31)15-9-13-8-14(25)7-6-12(13)10-18(15)33-24-22(30)21(29)20(28)19(11-27)34-24/h2-10,19-22,24,27-30H,11H2,1H3,(H,26,31)/t19-,20+,21+,22-,24-/m1/s1
InChIKeySISGBWZDEMMSLV-KQWJERSKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naphthol AS-BI β-D-Galactopyranoside: Acid β-Galactosidase Substrate


Naphthol AS-BI β-D-galactopyranoside (CAS 51349-63-4) is a substituted naphthol AS-BI derivative conjugated to β-D-galactopyranose . It belongs to the class of chromogenic glycosidase substrates and is specifically designed for the histochemical detection of acid β-galactosidase activity in tissue sections and cellular preparations . This compound serves as a specialized research reagent for visualizing enzyme localization with high spatial resolution, primarily in studies of lysosomal function, cellular senescence, and glycosidase histochemistry [1].

Naphthol AS-BI β-D-Galactopyranoside: Acid β-Galactosidase Specificity


Substituting Naphthol AS-BI β-D-galactopyranoside with common β-galactosidase substrates such as X-Gal or ONPG leads to experimental failure in acid β-galactosidase histochemistry due to fundamental biochemical differences. While these generic substrates are hydrolyzed by neutral (pH 7.0) bacterial β-galactosidases [1], Naphthol AS-BI β-D-galactopyranoside demonstrates specific substrate activity for the acid β-galactosidase isoform (optimal pH ~4.0-4.5) found in mammalian lysosomes . Furthermore, this compound generates an insoluble, precipitating chromogen upon hydrolysis—enabling precise subcellular localization—whereas soluble-product substrates like ONPG diffuse, obliterating spatial information . The substituted naphthol AS-BI core provides enhanced substantivity and a sharper localization pattern compared to simpler unsubstituted naphthyl derivatives [2].

Naphthol AS-BI β-D-Galactopyranoside: Comparative Evidence vs. Common Substrates


Isoform Specificity: Acid vs. Neutral β-Galactosidase

Naphthol AS-BI β-D-galactopyranoside is selectively hydrolyzed by acid β-galactosidase (lysosomal isoform, pH optimum 4.0-4.5) but exhibits negligible hydrolysis by neutral β-galactosidase (pH optimum 7.0) [1]. In contrast, substrates such as X-Gal and ONPG are broadly hydrolyzed by both isoforms and are routinely used for bacterial neutral β-galactosidase assays [2]. This isoform selectivity is critical for histochemical studies of lysosomal storage disorders and cellular senescence, where acid β-galactosidase is the biomarker of interest [1].

Histochemistry Lysosomal Enzymes Acid β-Galactosidase

Localization Precision: Naphthol AS-BI vs. Indolyl and Naphthyl Derivatives

In direct histochemical comparisons, Naphthol AS-BI β-D-galactopyranoside yields a lower hydrolysis rate but superior localization precision relative to indolyl and unsubstituted naphthyl derivatives [1]. The slower cleavage kinetics produce a more controlled and spatially restricted chromogen deposition, which is essential for resolving subcellular enzyme distribution. Unsubstituted naphthyl substrates, while hydrolyzed more rapidly, exhibit significant diffusion artifacts that compromise localization accuracy [1].

Histochemistry Enzyme Localization Chromogenic Substrate

Chromogen Solubility: Insoluble Precipitate vs. Soluble ONPG

Enzymatic hydrolysis of Naphthol AS-BI β-D-galactopyranoside liberates an insoluble naphthol AS-BI chromogen that precipitates at the site of enzyme activity . This is a fundamental differentiator from soluble-product substrates like ONPG (o-nitrophenyl-β-D-galactopyranoside), which releases a yellow, freely diffusible o-nitrophenol that cannot be localized in tissue sections . The insoluble precipitate enables permanent mounting and microscopic imaging, a requirement for histochemical studies.

Histochemistry Chromogenic Detection In Situ Localization

Commercial Purity and Quality Specifications

Commercially available Naphthol AS-BI β-D-galactopyranoside is supplied with purity specifications of ≥98% as determined by HPLC . This high purity minimizes the presence of inhibitory contaminants or competing chromogenic artifacts that could interfere with histochemical staining. Other commercial sources offer a minimum purity specification of 95% , establishing a baseline for acceptable quality.

Quality Control Procurement Chromogenic Substrate

Long-Term Storage Stability

Naphthol AS-BI β-D-galactopyranoside is stable for at least 2 years when stored as a solid powder at −20°C . This stability profile is consistent with other naphthol AS-BI glycoside derivatives and ensures that bulk procurement for multi-year projects does not result in reagent degradation. Storage at higher temperatures (e.g., 4°C or ambient) is not recommended due to potential hydrolysis of the glycosidic bond.

Reagent Stability Storage Conditions Procurement

DMF Solubility for Stock Solution Preparation

Naphthol AS-BI β-D-galactopyranoside is soluble in dimethylformamide (DMF) at concentrations of at least 50 mg/mL, enabling preparation of concentrated stock solutions for subsequent dilution into aqueous assay buffers . This solubility characteristic is shared with other naphthol AS-BI glycosides and facilitates the preparation of stable working solutions. The compound is only partially soluble in water, necessitating the use of an organic co-solvent for optimal dissolution.

Reagent Preparation Solubility Assay Development

Naphthol AS-BI β-D-Galactopyranoside: Key Applications


Acid β-Galactosidase Localization in Lysosomal Storage Disorders

This compound is the substrate of choice for visualizing acid β-galactosidase distribution in tissue sections from animal models of lysosomal storage diseases (e.g., GM1 gangliosidosis, Morquio B syndrome). Its isoform specificity ensures that only the lysosomal enzyme is detected, avoiding background from neutral β-galactosidases [1]. The insoluble precipitate enables high-resolution microscopy to identify enzyme-deficient cell populations [2].

Senescence-Associated β-Galactosidase Detection

While X-Gal is the conventional substrate for SA-β-Gal assays at pH 6.0, Naphthol AS-BI β-D-galactopyranoside offers an alternative histochemical method for detecting lysosomal acid β-galactosidase activity that accumulates in senescent cells [1]. The sharper localization provided by this substrate may resolve subcellular distribution of the enzyme in senescent versus quiescent cells [2].

Histochemistry Method Development and Optimization

Researchers developing or optimizing histochemical protocols for acid β-galactosidase benefit from this compound's well-characterized reaction kinetics and coupling chemistry with diazonium salts [1]. Its lower hydrolysis rate relative to indolyl substrates allows for extended incubation times without overstaining, providing greater control over signal intensity [2].

Reference Standard for Chromogenic Substrate QC

Due to its defined purity specifications (≥98% HPLC) and established analytical characterization, Naphthol AS-BI β-D-galactopyranoside can serve as a reference standard for quality control in the synthesis and validation of novel naphthol AS-BI glycoside derivatives intended for glycosidase research [1].

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